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Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-amine

Cat. No.: B079041 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromoisoquinolin-3-
amine

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products

and synthetic compounds with significant biological activity. Its derivatives are integral to

medicinal chemistry and drug development, exhibiting a wide range of pharmacological

properties, including antitumor and antimicrobial effects.[1][2] This technical guide provides a

comprehensive overview of the physicochemical properties of 4-Bromoisoquinolin-3-amine
(CAS No: 10321-49-0), a specific derivative with potential as a building block for novel

therapeutic agents. This document is intended for researchers, scientists, and drug

development professionals, consolidating available data on its chemical and physical

characteristics, spectroscopic profile, and synthetic approaches.

Core Physicochemical Properties
The fundamental physicochemical properties of 4-Bromoisoquinolin-3-amine are

summarized below. While some experimental data is available, other parameters are based on

high-quality computational predictions and should be confirmed experimentally.
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Property Value Source

IUPAC Name 4-Bromoisoquinolin-3-amine -

Synonyms 3-Amino-4-bromoisoquinoline [3]

CAS Number 10321-49-0 [3][4][5]

Molecular Formula C₉H₇BrN₂ [6]

Molecular Weight 223.07 g/mol [6]

Appearance
Solid (inferred from melting

point)
-

Melting Point
120-122 °C (recrystallized from

water)

Solubility
Very slightly soluble (0.29 g/L

at 25 °C)
[3]

Density 1.649 ± 0.06 g/cm³ (at 20 °C) [3]

LogP
2.4 (Calculated for isomer 3-

Bromoisoquinolin-4-amine)
[7]

pKa Data not available -

Note: Solubility and Density values are calculated. The LogP value is a computational

prediction for a closely related isomer and is provided for estimation purposes.

Spectroscopic Characterization Profile
Detailed experimental spectra for 4-Bromoisoquinolin-3-amine are not widely published.

However, based on its chemical structure, the following spectroscopic characteristics are

expected.

Mass Spectrometry
The mass spectrum of 4-Bromoisoquinolin-3-amine is expected to show a characteristic

isotopic pattern for a monobrominated compound. The molecular ion peak (M+) would appear

as a doublet of nearly equal intensity at m/z 222 (for ⁷⁹Br) and m/z 224 (for ⁸¹Br). The
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compound adheres to the nitrogen rule; having an even number of nitrogen atoms results in an

even nominal mass for the molecular ion. Common fragmentation pathways would likely

involve the loss of a bromine radical (•Br) or hydrocyanic acid (HCN).

Infrared (IR) Spectroscopy
As a primary aromatic amine, the IR spectrum should display several characteristic bands:

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3400-3250 cm⁻¹

region, corresponding to the asymmetric and symmetric stretching vibrations of the primary

amine (-NH₂) group.[8]

N-H Bending (Scissoring): A moderate to strong absorption should appear in the 1650-1580

cm⁻¹ range.[8]

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated between 1335-1250

cm⁻¹.[8]

Aromatic C-H Stretching: Signals are expected just above 3000 cm⁻¹.

C=C Ring Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would feature signals in the aromatic region (typically δ

7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring system. A broad

singlet, corresponding to the two protons of the amine group, would also be present, and its

chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum is expected to show nine distinct signals for the carbon

atoms of the isoquinoline core. The carbon atom attached to the bromine (C4) would be

significantly influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocols
A specific, published protocol for the synthesis of 4-Bromoisoquinolin-3-amine is not readily

available. However, a viable synthetic route can be proposed based on established

methodologies for constructing substituted 3-aminoisoquinolines. The following is a
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representative protocol based on the palladium-catalyzed cyclization of an o-cyanobenzonitrile

derivative, a common strategy for this class of compounds.

Representative Synthesis: Palladium-Catalyzed
Cyclization
This protocol outlines a hypothetical synthesis starting from 2-bromo-6-cyanobenzonitrile.

Materials:

2-bromo-6-cyanobenzonitrile

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium azide (NaN₃)

N,N-Dimethylformamide (DMF), anhydrous

Argon or Nitrogen gas supply

Standard laboratory glassware for inert atmosphere reactions

Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a reflux

condenser and a magnetic stir bar, add 2-bromo-6-cyanobenzonitrile (1.0 eq), palladium(II)

acetate (0.05 eq), and triphenylphosphine (0.1 eq).

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15

minutes.
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Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to

dissolve the solids. Subsequently, add sodium azide (1.2 eq) in one portion.

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture

into water and extract three times with ethyl acetate. Caution: Azide compounds can be

explosive; appropriate safety measures must be taken.

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to yield pure 4-Bromoisoquinolin-3-
amine.

Biological and Pharmacological Context
While no specific biological activities have been reported for 4-Bromoisoquinolin-3-amine
itself, the isoquinoline core is a well-established pharmacophore. The reduced form,

tetrahydroisoquinoline, is present in compounds with a vast array of activities, including

antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The presence of a

bromine atom and an amino group provides reactive handles for further chemical modification,

making this compound a valuable intermediate for generating libraries of novel molecules for

drug screening. The bromine at the 4-position is particularly suitable for cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

Visualized Workflow
For a novel compound such as 4-Bromoisoquinolin-3-amine, a structured workflow is

essential to explore its potential. The following diagram illustrates a typical logical progression

from initial synthesis to preclinical evaluation in a drug discovery context.
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Figure 1: A representative workflow for the synthesis and evaluation of a novel chemical entity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b079041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion

4-Bromoisoquinolin-3-amine is a functionalized heterocyclic compound with well-defined

physicochemical properties. While comprehensive experimental data on its reactivity,

spectroscopy, and biological activity remains limited in the public domain, its structure presents

significant opportunities for medicinal chemistry. The presence of versatile chemical handles

(amine and bromide) makes it an attractive starting material for the synthesis of more complex

molecules. The information and representative protocols provided in this guide serve as a

foundational resource for researchers aiming to explore the potential of this and related

isoquinoline derivatives in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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